molecular formula C19H23NO4 B1253909 (7R)-salutaridinol

(7R)-salutaridinol

Cat. No.: B1253909
M. Wt: 329.4 g/mol
InChI Key: LLSADFZHWMEBHH-LPMFXHHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R)-salutaridinol is a salutaridinol.

Scientific Research Applications

Molecular Characterization and Biosynthesis Pathway

(7R)-Salutaridinol plays a crucial role in the biosynthesis of morphine in the opium poppy (Papaver somniferum). It is involved in the conversion process of phenanthrene alkaloids to the immediate precursor of thebaine, an essential component in morphine synthesis. This was elucidated through the molecular characterization of Salutaridinol 7-O-acetyltransferase, a key enzyme in this process (Grothe, Lenz, & Kutchan, 2001). Furthermore, the configuration of this compound as a biologically active alkaloid was confirmed through X-ray crystallography, reinforcing its significance in morphine biosynthesis (Lotter, Gollwitzer, & Zenk, 1992).

Enzymatic Activity and Genetic Expression

Biotechnological Production

Advancements in biotechnology have leveraged the role of this compound in the synthetic production of morphinan alkaloids. Studies have demonstrated the feasibility of synthesizing these alkaloids, including morphine, in recombinant microbes by manipulating the biosynthetic pathway that involves this compound (Fossati, Narcross, Ekins, Falgueyret, & Martin, 2015). Moreover, over-expression of the salutaridinol 7-O-acetyltransferase gene in Papaver bracteatum hairy root cultures has shown to enhance the production of morphinan alkaloids (Sharafi, Hashemi Sohi, Mousavi, Azadi, Dehsara, & Hosseini Khalifani, 2013).

Structural and Catalytic Insights

Structural studies on enzymes like salutaridine reductase have provided critical insights into the morphine biosynthesis pathway and the role of this compound. These studies include the atomic structure of salutaridine reductase and its interaction with this compound (Higashi, Smith, Jez, & Kutchan, 2010). Additionally, research has identified the enzyme thebaine synthase as a crucial catalyst in the conversion of (7S)-salutaridinol 7-O-acetate to thebaine, further elucidating the complex morphine biosynthetic pathway (Chen, Hagel, Chang, Tucker, Shiigi, Yelpaala, Chen, Estrada, Colbeck, Enquist-Newman, Ibáñez, Cottarel, Vidanes, & Facchini, 2018).

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(1S,9R,12R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14-,19+/m1/s1

InChI Key

LLSADFZHWMEBHH-LPMFXHHGSA-N

Isomeric SMILES

CN1CC[C@]23C=C([C@@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC

Canonical SMILES

CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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